molecular formula C18H22ClNO3 B11992990 Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B11992990
M. Wt: 335.8 g/mol
InChI Key: UNFNVHALSFSXDD-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a hexyl chain, and an ethyl ester group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.

    Hexyl Chain Addition: The hexyl chain is introduced through alkylation reactions, often using hexyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-chloro-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other quinoline derivatives:

    Similar Compounds: Compounds such as norfloxacin, ciprofloxacin, and levofloxacin share structural similarities.

    Uniqueness: The presence of the hexyl chain and the specific substitution pattern make it unique compared to other quinoline derivatives.

    Applications: While similar compounds are primarily used as antibiotics, this compound has broader applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

ethyl 7-chloro-1-hexyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H22ClNO3/c1-3-5-6-7-10-20-12-15(18(22)23-4-2)17(21)14-9-8-13(19)11-16(14)20/h8-9,11-12H,3-7,10H2,1-2H3

InChI Key

UNFNVHALSFSXDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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